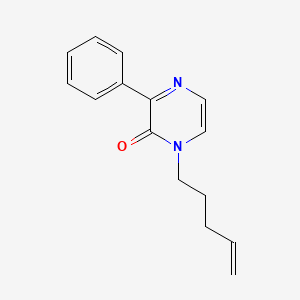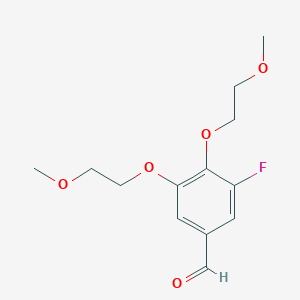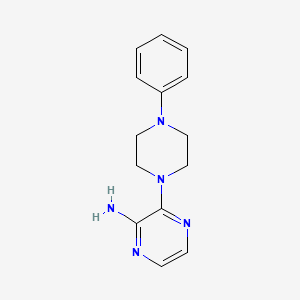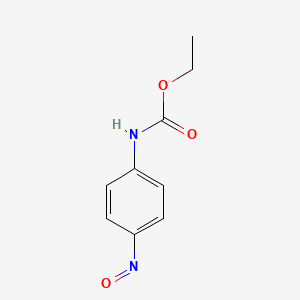![molecular formula C17H22N2 B12575372 1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- CAS No. 185855-94-1](/img/structure/B12575372.png)
1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- is a chemical compound with the molecular formula C17H22N2 It is a derivative of pentanamine and quinoline, featuring a propenyl group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- typically involves the reaction of 1-pentanamine with a quinoline derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Common synthetic routes include:
Alkylation Reactions: Using alkyl halides to introduce the propenyl group.
Condensation Reactions: Combining 1-pentanamine with quinoline derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Pentanamine: A simpler amine without the quinoline and propenyl groups.
Quinoline: A heterocyclic aromatic organic compound with various derivatives.
N-Allylquinolines: Compounds with similar structures but different substituents.
Uniqueness
1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]- is unique due to its combination of a pentanamine backbone with a quinoline ring and a propenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
185855-94-1 |
|---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
N-pentyl-1-prop-2-enylquinolin-4-imine |
InChI |
InChI=1S/C17H22N2/c1-3-5-8-12-18-16-11-14-19(13-4-2)17-10-7-6-9-15(16)17/h4,6-7,9-11,14H,2-3,5,8,12-13H2,1H3 |
InChI Key |
PUNGLNZAOUMPCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=C1C=CN(C2=CC=CC=C12)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline](/img/structure/B12575298.png)
![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)


![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)

![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)

![2-{[3,5-Bis(trifluoromethyl)anilino]methyl}-4-chlorophenol](/img/structure/B12575348.png)
![N-[24-(Trimethoxysilyl)tetracosyl]methanediamine](/img/structure/B12575350.png)
![2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B12575357.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)](/img/structure/B12575362.png)
![5,7-Dioxa-1-azabicyclo[6.2.0]decane](/img/structure/B12575365.png)

